molecular formula C₉H₁₄N₂ B017909 Pentylpyrazine CAS No. 6303-75-9

Pentylpyrazine

Cat. No. B017909
CAS RN: 6303-75-9
M. Wt: 150.22 g/mol
InChI Key: KNDDHUQSPNJCKY-UHFFFAOYSA-N
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Description

Pentylpyrazine is a topic of interest within the field of organic chemistry, particularly noted for its synthesis, molecular structure, and various chemical properties. The synthesis and spectrum analysis of pentylpyrazines have been explored through innovative methods involving radical alkylation mechanisms, where the structure of pentylpyrazine derivatives is characterized by various analytical techniques such as IR, HNMR, and elemental analysis (Xiang Ji-ming, 2000). This introduction sets the stage for a deeper dive into the synthesis, molecular structure analysis, chemical reactions, and properties of pentylpyrazine.

Synthesis Analysis

The synthesis of pentylpyrazine derivatives, such as 5-pentyl-2,3-dimethylpyrazine, utilizes radical alkylation mechanisms starting from basic pyrazine compounds and n-hexanoic acid. This method demonstrates the adaptability of pyrazine chemistry for creating variously substituted derivatives through controlled synthetic reactions (Xiang Ji-ming, 2000).

Molecular Structure Analysis

The molecular structure of pentylpyrazine derivatives is characterized using infrared spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis, providing detailed insights into the electronic and geometric configuration of these compounds. These studies lay the groundwork for understanding the chemical behavior and reactivity of pentylpyrazine (Xiang Ji-ming, 2000).

Chemical Reactions and Properties

Pentylpyrazine and its derivatives undergo various chemical reactions, showcasing their reactivity and potential for further functionalization. The ability of these compounds to react with different nucleophiles to form poly-substituted pyrazines indicates their significance in the synthesis of complex heterocyclic compounds, which is crucial for the development of new chemical entities in the life sciences (G. Sandford et al., 2005).

Scientific Research Applications

  • Pharmacological Applications :

    • Analgesic and Anti-inflammatory Properties : Some pyrazolines derivatives, including those related to pentylpyrazine, have shown potential as analgesic agents. They have been found to reduce pain and are comparable to standard drugs like Pentazocin and Diclofenac sodium (Girisha et al., 2010); (Chaudhary et al., 2021).
    • Antiviral and Antibacterial Activities : Pentylpyrazine-derived compounds have shown broad-spectrum antiviral activities against viruses like HIV, hepatitis C virus, influenza A virus, and antibacterial activities against Helicobacter pylori (Li et al., 2019).
    • Anticancer Properties : Pyrazine derivatives have been investigated for their potential in treating various cancers. Studies have shown that they possess anticancer activities (Imperatore et al., 2014).
  • Food Science and Chemistry :

    • Flavor Ingredients and Food Preservatives : Pyrazines, including pentylpyrazine, are commonly used as flavor ingredients in raw and roasted food and have effective antimicrobial action, making them suitable as food preservatives (Fayek et al., 2021).
    • Chemical Synthesis : The study of pentylpyrazine derivatives includes the synthesis of compounds like 5-pentyl-2, 3-dimethylpyrazine using methods such as radical alkylation (Xiang Ji-ming, 2000).
  • Biological and Ecological Applications :

    • Biological Signaling : In the ecological context, birds interpret pyrazines as alerting or warning signals, which aids in insect predation (Guilford et al., 1987).
    • Role in Ant Behavior : Alkylpyrazines, a group to which pentylpyrazine belongs, have been observed to cause caste-specific behavioral differences in ponerine ants (Longhurst et al., 1978).

properties

IUPAC Name

2-pentylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-3-4-5-9-8-10-6-7-11-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDDHUQSPNJCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978947
Record name 2-Pentylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentylpyrazine

CAS RN

6303-75-9
Record name Pentylpyrazine
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Record name Pentylpyrazine
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Record name 2-Pentylpyrazine
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Record name Pentylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
EM Chiu, MC Kuo, LJ Bruechert… - Journal of Agricultural and …, 1990 - ACS Publications
… When the systems were reacted at 100 C for 4 h, 2,5-dimethyl-3-pentylpyrazine and 2,6-dimethyl-3-pentylpyrazine were formed in the model system with added pentanal, and the …
Number of citations: 52 pubs.acs.org
TC Huang, LJ Bruechert, TG Hartman… - Journal of Agricultural …, 1987 - ACS Publications
… 6)-pentylpyrazine and 2,5-dimethyl-3-pentylpyrazine. These two … 6)-pentylpyrazine and 2,5-dimethyl-3-pentylpyrazine, tentatively … -3pentylpyrazine was proposed as shown in Figure 3. …
Number of citations: 70 pubs.acs.org
C Longhurst, R Baker, PE Howse, W Speed - Journal of Insect Physiology, 1978 - Elsevier
… 2,6-dimethyl-3-~-butyl- and n-pentylpyrazine; in Anochetus sediiioti 2,6-dimethyl-3-sec-butyl- and 2,5-dimethyl-3-n-pentylpyrazine, and in Brachyponera sennaarensis 2,6-dimethyl-3-n-…
Number of citations: 41 www.sciencedirect.com
CT Ho, LJ Bruechert, MC Kuo, MT Izzo - 1989 - ACS Publications
… Identification of the Maillard reaction products, 2-methyl-3(or 6)-pentylpyrazine, 2-methyl-3(or 6)-hexylpyrazine and 2,5-dimethyl-3-pentylpyrazine, suggested that lipid-derived …
Number of citations: 10 pubs.acs.org
JW Wheeler, MS Blum - Science, 1973 - science.org
… brunneus and from 2,6-dimethyl-3n-pentylpyrazine exhibited a base peak at m/e128 and … contains 2,6-dimethyl-3-n-pentylpyrazine as the major component along with small amounts …
Number of citations: 107 www.science.org
S Xu, R Errabeli, DH Feener, K Noble… - Journal of chemical …, 2018 - Springer
… On the other hand, the isomer we identified as 3,5-dimethyl-2-pentylpyrazine has been previously reported from O. brunneus (Wheeler and Blum 1973), Streblognathus aethiopicus (…
Number of citations: 9 link.springer.com
W Fan, MC Qian - Journal of agricultural and food chemistry, 2006 - ACS Publications
… Several pyrazines, including 2,5-dimethyl-3-ethylpyrazine, 2-ethyl-6-methylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 3,5-dimethyl-2-pentylpyrazine, were identified in …
Number of citations: 491 pubs.acs.org
TH Jones, HM Garraffo, MS Blum, DM Everett… - Journal of chemical …, 1998 - Springer
The presumed mandibular gland secretions from the workers and gamergates of two colonies of Streblognathus aethiopicus have been found to contain a homologous series of 3,5-…
Number of citations: 8 link.springer.com
JW Wheeler, J Avery, O Olubajo, MT Shamin, CB Storm… - Tetrahedron, 1982 - Elsevier
… of Eumenes [raternus, previously analyzed by Hefetz and Batra, shows that the so-called 2,5 - dimethyl - 3 (butylbutyl)pyrazine is actually 2,5 - dimethyl - 3 - isopentylpyrazine along with …
Number of citations: 46 www.sciencedirect.com
W Speed - 1981 - eprints.soton.ac.uk
… The major components were found to be 2,6-dimethyl3-n-butylpyrazine and n-pentylpyrazine with ethylpyrazine and n-hexylpyrazine present as minor components. Caste specific …
Number of citations: 2 eprints.soton.ac.uk

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